Cas no 2171167-09-0 (2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylheptanamidoacetic acid)

2-(3R)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-N-propylheptanamidoacetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a chiral (R)-configured carbon center and a propylamide side chain, offering versatility in constructing modified peptide backbones. The Fmoc group ensures orthogonal protection compatibility with standard solid-phase peptide synthesis protocols, enabling selective deprotection under mild basic conditions. The heptanoic acid backbone contributes to enhanced lipophilicity, making it suitable for designing membrane-interacting peptides. This compound is particularly valuable for introducing hydrophobic modifications or probing structure-activity relationships in bioactive peptide development. Its well-defined stereochemistry and synthetic handle allow precise incorporation into complex peptide architectures.
2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylheptanamidoacetic acid structure
2171167-09-0 structure
Product name:2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylheptanamidoacetic acid
CAS No:2171167-09-0
MF:C27H34N2O5
MW:466.569267749786
CID:6084668
PubChem ID:165503274

2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylheptanamidoacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylheptanamidoacetic acid
    • EN300-1475399
    • 2171167-09-0
    • 2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylheptanamido]acetic acid
    • Inchi: 1S/C27H34N2O5/c1-3-5-10-19(16-25(30)29(15-4-2)17-26(31)32)28-27(33)34-18-24-22-13-8-6-11-20(22)21-12-7-9-14-23(21)24/h6-9,11-14,19,24H,3-5,10,15-18H2,1-2H3,(H,28,33)(H,31,32)/t19-/m1/s1
    • InChI Key: ROONZIRWTJTQTB-LJQANCHMSA-N
    • SMILES: O(C(N[C@@H](CC(N(CC(=O)O)CCC)=O)CCCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 466.24677219g/mol
  • Monoisotopic Mass: 466.24677219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 13
  • Complexity: 662
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 95.9Ų

2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylheptanamidoacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1475399-250mg
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylheptanamido]acetic acid
2171167-09-0
250mg
$2525.0 2023-09-29
Enamine
EN300-1475399-5000mg
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylheptanamido]acetic acid
2171167-09-0
5000mg
$7961.0 2023-09-29
Enamine
EN300-1475399-500mg
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylheptanamido]acetic acid
2171167-09-0
500mg
$2635.0 2023-09-29
Enamine
EN300-1475399-1.0g
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylheptanamido]acetic acid
2171167-09-0
1g
$0.0 2023-06-06
Enamine
EN300-1475399-1000mg
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylheptanamido]acetic acid
2171167-09-0
1000mg
$2745.0 2023-09-29
Enamine
EN300-1475399-2500mg
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylheptanamido]acetic acid
2171167-09-0
2500mg
$5380.0 2023-09-29
Enamine
EN300-1475399-100mg
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylheptanamido]acetic acid
2171167-09-0
100mg
$2415.0 2023-09-29
Enamine
EN300-1475399-10000mg
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylheptanamido]acetic acid
2171167-09-0
10000mg
$11805.0 2023-09-29
Enamine
EN300-1475399-50mg
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylheptanamido]acetic acid
2171167-09-0
50mg
$2306.0 2023-09-29

Additional information on 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylheptanamidoacetic acid

Introduction to 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylheptanamidoacetic Acid (CAS No. 2171167-09-0)

2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylheptanamidoacetic acid, identified by its CAS number 2171167-09-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules characterized by its complex structural framework, which includes a fluorenyl methoxycarbonyl group and an amide linkage. The unique arrangement of these functional groups imparts distinct chemical properties, making it a promising candidate for various biochemical applications.

The structural complexity of 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylheptanamidoacetic acid is not merely a matter of academic curiosity but also holds practical implications for drug design and development. The presence of the fluorenyl methoxycarbonyl moiety suggests potential benefits in terms of metabolic stability and binding affinity, which are critical factors in the design of bioactive molecules. Additionally, the amide group contributes to the compound's solubility and reactivity, making it a versatile building block for synthetic chemistry.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with enhanced pharmacological profiles. Among these efforts, the exploration of chiral amino acids and their derivatives has emerged as a particularly promising avenue. The (3R) configuration in the name of this compound underscores its stereochemical specificity, which is often a key determinant of biological activity. This stereochemical purity makes it an attractive scaffold for designing enantiomerically pure drugs, which can exhibit improved efficacy and reduced side effects compared to racemic mixtures.

The fluorenyl methoxycarbonyl group is particularly noteworthy due to its role as a protecting group in peptide synthesis. However, its utility extends beyond peptide chemistry; it also serves as a hydrophobic anchor that can enhance the membrane permeability of bioactive molecules. This property is especially relevant in the context of drug delivery systems, where optimizing membrane interaction is crucial for achieving targeted therapy. The combination of these features makes 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylheptanamidoacetic acid a multifaceted compound with potential applications in both medicinal chemistry and materials science.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of complex molecules with greater accuracy. By leveraging machine learning algorithms and molecular docking studies, scientists can identify promising candidates for further experimental validation. In this context, 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylheptanamidoacetic acid has been subjected to virtual screening against various biological targets, including enzymes and receptors implicated in human diseases. These computational studies have revealed potential therapeutic applications that warrant further investigation.

The synthesis of this compound presents both challenges and opportunities for synthetic chemists. The multi-step process involves the careful assembly of several functional groups, including the introduction of the fluorenyl methoxycarbonyl moiety and the establishment of the correct stereochemical configuration at the (3R) position. Advances in synthetic methodologies, such as asymmetric catalysis and transition-metal-mediated reactions, have made it possible to construct such complex molecules with high precision. These advancements not only facilitate the preparation of individual compounds but also pave the way for scalable synthesis, which is essential for industrial applications.

The biological significance of 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylheptanamidoacetic acid has been further explored through preclinical studies. Initial experiments have demonstrated its potential as an intermediate in the synthesis of bioactive peptides and as a modulator of enzymatic activity. For instance, derivatives of this compound have shown promise in inhibiting proteases that are implicated in inflammatory responses and cancer progression. Such findings highlight its potential as a lead compound or building block for novel therapeutics.

The role of fluorene derivatives in medicinal chemistry cannot be overstated. These compounds are known for their unique photophysical properties, which make them valuable tools in imaging techniques and optogenetics. However, their utility extends beyond imaging applications; they also serve as pharmacophores in drug design due to their ability to interact with biological targets in specific ways. The incorporation of a fluorenyl methoxycarbonyl group into a molecule can thus enhance its binding affinity and selectivity, making it an attractive feature for drug development.

In conclusion, 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylheptanamidoacetic acid (CAS No. 2171167-09-0) represents a significant advancement in pharmaceutical chemistry. Its complex structure, characterized by functional groups such as the fluorenyl methoxycarbonyl moiety and an amide linkage, endows it with unique chemical properties that make it suitable for diverse applications. The stereochemical specificity at the (3R) position further enhances its potential as a lead compound or building block for novel therapeutics. As research continues to uncover new biological targets and synthetic methodologies, compounds like this one are poised to play a pivotal role in shaping the future of drug discovery and development.

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